molecular formula C6H8ClN3O B1452112 N-(2-Chloroethyl)-1H-pyrazole-1-carboxamide CAS No. 1209343-75-8

N-(2-Chloroethyl)-1H-pyrazole-1-carboxamide

Cat. No.: B1452112
CAS No.: 1209343-75-8
M. Wt: 173.6 g/mol
InChI Key: GUJCROHYTLTOCA-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-1H-pyrazole-1-carboxamide is a chemical compound with the molecular formula C6H8ClN3O and is utilized in scientific research as a specialized building block for the synthesis of more complex molecules . As a derivative of pyrazole, a heterocycle characterized by a 5-membered ring with two adjacent nitrogen atoms, it serves as a key intermediate in organic and medicinal chemistry explorations . The presence of both a pyrazole ring and a reactive 2-chloroethyl side chain in its structure makes it a versatile precursor for constructing molecules with potential biological activity. Researchers value this compound for developing new substances, as pyrazole-containing compounds are frequently investigated for use in pharmaceuticals and agrochemicals . This compound is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers handling this material should consult its Safety Data Sheet (SDS) for proper handling, storage, and disposal information. Specific hazard information is not fully available, and standard laboratory safety precautions should be employed.

Properties

IUPAC Name

N-(2-chloroethyl)pyrazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c7-2-4-8-6(11)10-5-1-3-9-10/h1,3,5H,2,4H2,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJCROHYTLTOCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nucleophilic Substitution of 1H-pyrazole-1-carboxamide with 2-Chloroethylamine

  • Reaction Conditions : The reaction is commonly performed in polar aprotic solvents such as dichloromethane or ethanol.
  • Catalysts/Bases : Triethylamine is often used as a base to neutralize the hydrochloric acid byproduct and promote nucleophilic substitution.
  • Temperature : Room temperature to slightly elevated temperatures (up to 25°C) are preferred to maximize yield and minimize decomposition.
  • Procedure : Stirring the mixture of 1H-pyrazole-1-carboxamide and 2-chloroethylamine in the presence of triethylamine for several hours leads to the formation of N-(2-Chloroethyl)-1H-pyrazole-1-carboxamide.
  • Purification : The crude product is purified by recrystallization or chromatographic methods to obtain a high-purity compound.
Parameter Typical Range/Value Effect on Yield/Quality
Solvent Dichloromethane, Ethanol Polar aprotic solvents enhance reactivity
Base Triethylamine Neutralizes HCl, drives reaction forward
Temperature 0–25°C Higher temperatures risk decomposition
Reaction Time 4–12 hours Sufficient for completion

Industrial Scale Production

  • Continuous Flow Reactors : Industrial synthesis often employs continuous flow reactors to achieve consistent product quality and improved safety by controlling reaction parameters precisely.
  • Optimization : Reaction stoichiometry, temperature, and solvent flow rates are optimized to maximize yield and minimize impurities.
  • Purification : Large-scale recrystallization and chromatographic techniques are used to isolate the product with high purity.

Alternative Synthetic Routes for Pyrazole Carboxamide Derivatives

While the direct substitution method is the main route for this compound, related pyrazole carboxamide derivatives can be synthesized via multi-step pathways involving:

These methods provide versatility in the substitution pattern on the pyrazole ring and the amide moiety but are more complex than the direct substitution approach for N-(2-Chloroethyl) derivatives.

Detailed Reaction Scheme for this compound Synthesis

Step Reactants Conditions Product Yield (%)
1 1H-pyrazole-1-carboxamide + 2-chloroethylamine Dichloromethane/ethanol, triethylamine, 0–25°C, 4–12 h This compound >70

Analytical Confirmation of Structure

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton NMR shows characteristic signals for pyrazole protons (δ 6.3–7.1 ppm), chloroethyl methylene protons (δ 3.6–3.8 ppm), and the amide NH proton (δ 8.2–8.5 ppm).
  • X-ray Crystallography : Confirms the molecular structure, including bond lengths (e.g., C–N ~1.33 Å, C–Cl ~1.74 Å) and the monoclinic crystal system, ensuring stereochemical integrity.

Research Findings and Optimization Notes

  • The nucleophilic substitution reaction is sensitive to temperature; maintaining 0–25°C prevents side reactions and decomposition.
  • Using triethylamine as a base is critical to neutralize HCl formed and to drive the reaction equilibrium toward product formation.
  • Polar aprotic solvents like dichloromethane improve the nucleophilicity of the amine and enhance reaction efficiency.
  • Reaction times between 4 to 12 hours are sufficient for high conversion, with yields typically exceeding 70%.
  • Industrial processes benefit from continuous flow setups, optimizing parameters for scale-up and reproducibility.

Summary Table of Preparation Methods

Method Key Reagents Solvent Base Temperature Yield (%) Notes
Direct nucleophilic substitution 1H-pyrazole-1-carboxamide + 2-chloroethylamine Dichloromethane, Ethanol Triethylamine 0–25°C >70 Most common, straightforward
Multi-step synthesis via acid chloride Pyrazole acid chloride + amine THF K2CO3 5°C to RT 40–80 More complex, versatile
Industrial continuous flow Same as direct substitution Optimized solvents Triethylamine Controlled Optimized High reproducibility, scale-up

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-1H-pyrazole-1-carboxamide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-(2-aminoethyl)-1H-pyrazole-1-carboxamide, while oxidation may produce N-(2-chloroethyl)-1H-pyrazole-1-carboxylic acid.

Scientific Research Applications

N-(2-Chloroethyl)-1H-pyrazole-1-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets, leading to various biological effects. The chloroethyl group can form covalent bonds with nucleophilic sites in biological macromolecules, such as DNA and proteins, resulting in the inhibition of their normal functions. This can lead to cell cycle arrest, apoptosis, or other cellular responses, depending on the specific context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related pyrazole carboxamides and chloro-substituted analogs exhibit diverse biological activities depending on substituent type, position, and electronic properties. Below is a detailed comparison based on pharmacological and physicochemical data from the literature.

Substituent Effects on Anticancer Activity

  • N-(2-Chlorophenyl)-1H-pyrazole-1-carboxamide derivatives (e.g., 3,5-bis(4-hydroxy-3-methylstyryl)-N-(2-chlorophenyl)-1H-pyrazole-1-carboxamide):

    • The 2-chlorophenyl group at the N-position enhances anticancer activity compared to 4-chloro or 4-fluoro analogs. In vitro studies show that the electronegative 2-chloro substituent improves interaction with cellular targets, likely through hydrophobic and electronic effects .
    • Key Finding : Compounds with 2-chloro substitution exhibit IC₅₀ values 2–3 times lower than 4-substituted analogs against breast cancer cell lines (MCF-7) .
  • 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea :

    • A nitrosourea derivative with a 2-chloroethyl group demonstrates potent activity against murine leukemia L1210.
    • Pharmacokinetics : Rapid plasma degradation (half-life ~5 minutes) and high cerebrospinal fluid penetration (3× plasma concentration in dogs), attributed to its lipophilic chloroethyl group .

Antimicrobial and Antifungal Activities

Pyrazole carboxamides with heterocyclic or aminoethyl substituents show varied antimicrobial profiles:

Compound Name Substituents Activity (MIC, μg/mL) Reference
2-[2-(Morpholin-4-yl)ethyl]thiopyrimidines Morpholinoethyl group S. aureus: 6.25; C. albicans: 12.5
N-(3-Pyridylmethyl)-pyrazole carboxamide 4-Chlorophenyl, 2,4-dichlorophenyl B. subtilis: 8.0; A. niger: 16.0
2-[2-(Diethylamino)ethyl]thiopyrimidines Diethylaminoethyl group B. cereus: 3.12; C. albicans: 6.25
  • Key Trend: Bulky, electron-donating groups (e.g., morpholinoethyl) enhance antifungal activity, while smaller substituents (e.g., diethylaminoethyl) favor antibacterial effects .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Chloroethyl and chlorophenyl substituents increase logP values, improving membrane permeability. For example, 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea has a logP >2, enabling CNS penetration .
  • Metabolic Stability : Chloroethyl groups undergo rapid hydrolysis in plasma, limiting half-life but generating reactive intermediates (e.g., isocyanates) that contribute to cytotoxicity .

Biological Activity

N-(2-Chloroethyl)-1H-pyrazole-1-carboxamide is a compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structural configuration characterized by a pyrazole ring, a chloroethyl group, and a carboxamide moiety. This combination enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This interaction can disrupt normal cellular functions, leading to various biological effects such as:

  • Cell Cycle Arrest : The compound may inhibit cell proliferation by interfering with the cell cycle.
  • Induction of Apoptosis : It can trigger programmed cell death in cancer cells.
  • Antimicrobial Activity : Exhibits potential against various bacterial strains.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class can inhibit the growth of various cancer cell lines.

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)3.79
A549 (Lung)26
HepG2 (Liver)0.01
SF-268 (Brain)31.5

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits broad-spectrum activity against several bacterial strains, which is crucial in the fight against antibiotic resistance.

Bacterial Strain Activity Reference
Escherichia coliModerate
Staphylococcus aureusSignificant
Pseudomonas aeruginosaNotable

Study 1: Anticancer Evaluation

A comprehensive study was conducted to evaluate the anticancer effects of this compound on various cancer cell lines. The results indicated significant antiproliferative activity, particularly against breast and liver cancer cells. The mechanism was linked to the compound's ability to induce apoptosis via mitochondrial pathways.

Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties, this compound was tested against common pathogenic bacteria. The compound demonstrated effective inhibition of bacterial growth, suggesting potential as a therapeutic agent in treating infections caused by resistant strains.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-Chloroethyl)-1H-pyrazole-1-carboxamide, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution. For example, pyrazole derivatives react with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C. Reaction time (4–12 hours) and stoichiometric ratios (1:1.2 pyrazole:chloroacetyl chloride) are critical for yields exceeding 70% .
  • Key Variables :

VariableOptimal RangeImpact on Yield
Temperature0–25°CHigher temps risk decomposition
SolventDichloromethanePolar aprotic solvents enhance reactivity
BaseTriethylamineNeutralizes HCl byproduct

Q. How is the structural integrity of this compound confirmed?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H NMR (400 MHz, CDCl3_3) shows characteristic peaks: pyrazole protons at δ 6.3–7.1 ppm, chloroethyl group at δ 3.6–3.8 ppm (CH2_2Cl), and carboxamide NH at δ 8.2–8.5 ppm .
  • X-ray Crystallography : Monoclinic crystal system (e.g., space group P21_1/n) with bond lengths (C–N: 1.33 Å, C–Cl: 1.74 Å) confirms stereoelectronic effects .

Advanced Research Questions

Q. How can computational methods resolve tautomeric ambiguities in pyrazole-carboxamide derivatives?

  • Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict tautomer stability. For this compound, the 1H-pyrazole tautomer is favored by 5.2 kcal/mol over 2H-pyrazole due to intramolecular hydrogen bonding (N–H···O=C) .
  • Data Contradictions : Discrepancies in NMR δ values (e.g., NH proton shifts) may arise from solvent polarity. Compare DMSO-d6_6 (δ 8.5 ppm) vs. CDCl3_3 (δ 8.2 ppm) to validate tautomer ratios .

Q. What strategies optimize the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Insights :

  • Leaving Group Effects : The chloroethyl group’s Cl is susceptible to substitution by amines (e.g., benzylamine) in DMF at 80°C, forming secondary carboxamides (yield: 65–85%) .
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) enhance reaction rates in biphasic systems (water:CH2_2Cl2_2) by 30% .

Q. How does structural modification impact biological activity in related pyrazole-carboxamides?

  • Case Study : Analogues with electron-withdrawing groups (e.g., CF3_3) on the pyrazole ring show enhanced enzyme inhibition (IC50_{50}: 0.8 µM vs. 2.5 µM for parent compound) due to improved binding to hydrophobic pockets .
  • SAR Trends :

ModificationBiological Activity (IC50_{50})
–Cl2.5 µM (Baseline)
–CF3_30.8 µM
–OCH3_35.2 µM

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 145–152°C)?

  • Root Causes :

  • Polymorphism : Recrystallization solvents (ethanol vs. acetone) produce different crystalline forms.
  • Purity : Chromatography (silica gel, ethyl acetate/hexane) vs. simple filtration affects impurity levels .

Methodological Recommendations

  • Synthesis : Use Schlenk techniques for moisture-sensitive reactions to prevent hydrolysis of the chloroethyl group.
  • Characterization : Combine NMR, IR (C=O stretch: 1680 cm1^{-1}), and HRMS ([M+H]+^+: calc. 229.05, obs. 229.03) for unambiguous identification .
  • Computational Modeling : Validate DFT predictions with experimental 1^1H-15^{15}N HMBC correlations to confirm tautomer assignments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Chloroethyl)-1H-pyrazole-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-Chloroethyl)-1H-pyrazole-1-carboxamide

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